p-Nitrophenyl nonyl ether

概要

説明

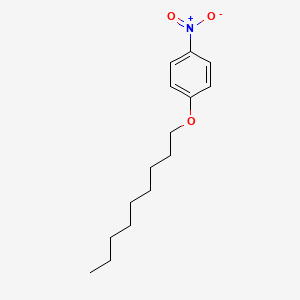

p-Nitrophenyl nonyl ether: is an organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.3480 . . This compound is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a nonyl ether chain. The compound is used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl nonyl ether typically involves the reaction of p-nitrophenol with nonyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

p-Nitrophenol+Nonyl bromide→p-Nitrophenyl nonyl ether+Potassium bromide

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

化学反応の分析

Types of Reactions:

Oxidation: p-Nitrophenyl nonyl ether can undergo oxidation reactions, particularly at the nonyl ether chain, leading to the formation of carboxylic acids or aldehydes.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as in the presence of a .

Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of p-nitrophenol and nonyl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst, Sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Carboxylic acids, Aldehydes

Reduction: p-Aminophenyl nonyl ether

Substitution: p-Nitrophenol, Nonyl alcohol

科学的研究の応用

Electrochemical Applications

Redox Chemistry

p-Nitrophenyl nonyl ether has been studied for its electrochemical properties, particularly its behavior in microdroplet systems. Research indicates that when immobilized on a basal plane pyrolytic graphite electrode, it undergoes complex electron and proton transfer reactions. This behavior is advantageous for studying electrochemical processes in non-aqueous environments and could have implications for sensor development and energy storage systems .

Table 1: Electrochemical Characteristics of this compound

| Parameter | Value |

|---|---|

| Solubility | Water-insoluble |

| Electrode Type | Basal plane pyrolytic graphite |

| Scan Rate | 100 mV/s |

| Observed Peak Potential | -1.07 V vs SCE |

Enzymatic Applications

Substrate for Enzymatic Reactions

this compound can serve as a substrate in enzyme assays, particularly for enzymes that hydrolyze esters. Its derivatives, such as p-nitrophenyl esters, are used to study enzyme mechanisms due to their cost-effectiveness compared to CoA thioesters. The ability to generate diverse chemical libraries from p-nitrophenyl esters enhances the potential for discovering new enzymatic pathways and products .

Case Study: Hydrolysis Assays

In a study utilizing p-nitrophenyl hexanoate as a substrate for OleA enzymes, the reaction kinetics were monitored using spectrophotometry at 410 nm. The results demonstrated high purity and yield of the products, showcasing the utility of p-nitrophenyl derivatives in enzymatic studies .

Chemical Intermediate

This compound is also recognized as an important chemical intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Table 2: Synthesis Routes Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Hydrolysis | p-Nitrophenol | |

| Chlorination | Monochloronitrophenols | |

| Esterification | Various alkanoates |

Environmental Applications

Research has indicated that derivatives of p-nitrophenyl compounds can be used to study degradation processes in environmental microbiology. For instance, studies on the degradation of nonylphenol isomers highlight the role of specific bacterial strains in breaking down these compounds, providing insights into bioremediation strategies .

作用機序

The mechanism of action of p-Nitrophenyl nonyl ether involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzyme assays, the compound may act as a substrate that is cleaved by the enzyme, leading to the release of p-nitrophenol, which can be quantitatively measured. The nitro group and ether linkage play crucial roles in its reactivity and interaction with biological molecules.

類似化合物との比較

- p-Nitrophenyl octyl ether

- p-Nitrophenyl decyl ether

- p-Nitrophenyl dodecyl ether

Comparison: Compared to its analogs with shorter or longer alkyl chains, p-Nitrophenyl nonyl ether offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications. Its

生物活性

p-Nitrophenyl nonyl ether (NPNE) is a synthetic organic compound that has garnered attention in both biological and chemical research due to its unique properties and reactivity. This article explores its biological activity, including its use as a substrate in enzyme assays, its electrochemical behavior, and its potential applications in various fields.

This compound is synthesized through the reaction of p-nitrophenol with nonyl bromide, typically using a base like potassium carbonate in an organic solvent such as acetone or dimethylformamide. The general reaction can be represented as follows:

This compound features a nitro group which contributes to its reactivity, particularly in biological contexts where it can serve as a substrate for enzymatic reactions.

Enzyme Substrate

NPNE is primarily utilized as a substrate in enzyme assays, particularly for studying the activity of esterases and other enzymes capable of cleaving ether bonds. The hydrolysis of NPNE leads to the release of p-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This property makes NPNE valuable in biochemical research for assessing enzyme kinetics and mechanisms.

Case Study: Enzyme Hydrolysis

A study investigated the hydrolysis of p-nitrophenyl hexanoate by OleA, an enzyme involved in fatty acid metabolism. The results indicated that NPNE could also be hydrolyzed under similar conditions, providing insights into its reactivity with various enzyme forms. The absorbance changes during the reaction were monitored over time, demonstrating the compound's utility in enzymatic assays .

Electrochemical Behavior

Recent research has highlighted the electrochemical properties of NPNE when immobilized in microdroplets on electrodes. The voltammetry studies reveal complex electron and proton transfer processes at the interface between NPNE and aqueous electrolytes. These studies indicate that NPNE can undergo redox reactions, which may have implications for its behavior in biological systems .

Table 1: Electrochemical Characteristics of this compound

| Parameter | Value |

|---|---|

| Reduction Peak | -1.07 V vs SCE |

| Solvent | Aqueous lithium perchlorate |

| Scan Rate | 100 mV/s |

| Coverage | Dependent on amount deposited |

In biological contexts, NPNE's mechanism of action involves its interaction with specific enzymes that cleave the ether bond. The release of p-nitrophenol upon hydrolysis serves as an indicator of enzyme activity. Additionally, the nitro group may participate in further reactions such as reduction to amino derivatives under certain conditions .

Comparison with Similar Compounds

When compared to other p-nitrophenyl ethers with varying alkyl chain lengths (e.g., octyl or decyl ethers), NPNE offers a balanced hydrophobicity and reactivity profile. This makes it suitable for a broad range of applications in both laboratory and industrial settings.

特性

IUPAC Name |

1-nitro-4-nonoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSCIQUWVGKSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235780 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86702-46-7 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。